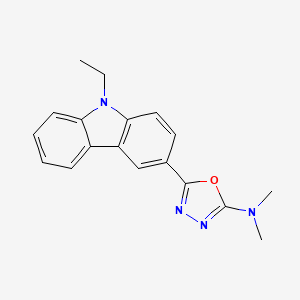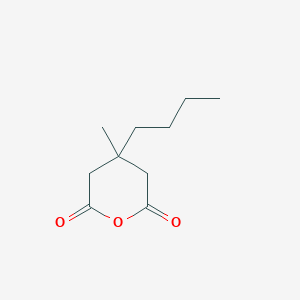![molecular formula C21H16N2O2 B14489742 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-86-9](/img/structure/B14489742.png)
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the benzoquinoline family. This compound is characterized by the presence of a quinoline core, which is fused with a benzene ring, and substituted with methyl and nitrophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a well-known reaction for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Another approach is the Pfitzinger reaction, which involves the reaction of isatin derivatives with aromatic aldehydes in the presence of a base. This method is particularly useful for synthesizing quinoline derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylquinoline: Another quinoline derivative with similar structural features but lacking the nitrophenyl group.
3-Chlorobenzo[F]quinoline: A benzoquinoline derivative with a chlorine substituent instead of a nitrophenyl group.
Uniqueness
1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to the presence of both methyl and nitrophenyl substituents, which confer distinct chemical and biological properties. The nitrophenyl group, in particular, enhances the compound’s potential for various chemical reactions and biological activities.
Properties
CAS No. |
63316-86-9 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,2-dimethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-13-14(2)21(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)20(13)19/h3-12H,1-2H3 |
InChI Key |
OUDYQPNWSXSLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



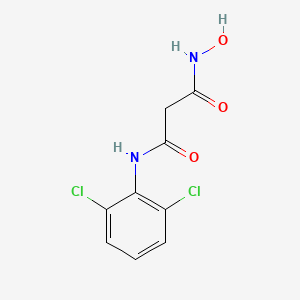

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

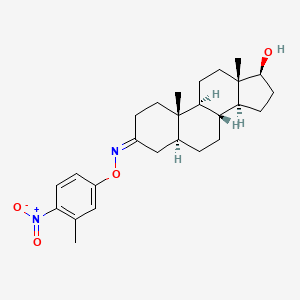
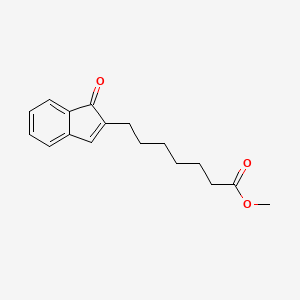
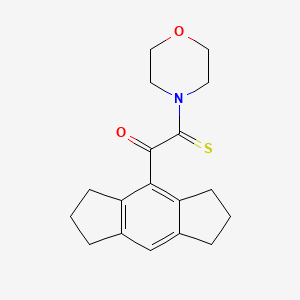
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)

